methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

Physicochemical Properties Formulation Synthetic Handling

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (CAS 1036733-11-5) is a heterocyclic building block characterized by a pyrazole core substituted with a cyclopropyl group at the 5-position and a methyl ester at the 3-position. This compound is a colorless liquid at ambient temperature with a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 1036733-11-5
Cat. No. B1336474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
CAS1036733-11-5
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NNC(=C1)C2CC2
InChIInChI=1S/C8H10N2O2/c1-12-8(11)7-4-6(9-10-7)5-2-3-5/h4-5H,2-3H2,1H3,(H,9,10)
InChIKeyJTJFTOJFVQTOQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (CAS 1036733-11-5): A Cyclopropyl-Functionalized Pyrazole Building Block for Medicinal Chemistry and Agrochemical Research Procurement


Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (CAS 1036733-11-5) is a heterocyclic building block characterized by a pyrazole core substituted with a cyclopropyl group at the 5-position and a methyl ester at the 3-position . This compound is a colorless liquid at ambient temperature with a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol . It is primarily utilized as a versatile intermediate in the synthesis of bioactive molecules, with reported applications in the development of anti-inflammatory, antiviral, and fungicidal agents . A one-step synthesis protocol yielding the compound in quantitative yield has been reported, with full spectroscopic characterization by 1H-, 13C-NMR, IR, and Raman spectroscopy [1].

Why Generic Pyrazole Carboxylates Cannot Simply Replace Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate in Research and Development Pipelines


The 5-cyclopropyl substituent is not a trivial modification; it imparts distinct steric and electronic properties that fundamentally alter biological activity and physicochemical behavior. Structure-activity relationship (SAR) studies on related pyrazole-3-carboxamide series demonstrate that the cyclopropyl group is critical for achieving high receptor binding affinity and metabolic stability, with cyclopropyl-containing analogues exhibiting Ki values below 5 nM, whereas unsubstituted or differently substituted analogues show significantly reduced potency [1]. Furthermore, the methyl ester at the 3-position differentiates it from the corresponding ethyl ester or free carboxylic acid, which have different physical states (solid vs. liquid) and reactivity profiles, impacting synthetic route design and purification workflows . Therefore, substitution with a generic pyrazole-3-carboxylate lacking the 5-cyclopropyl moiety or with an alternative ester group would likely compromise the intended biological profile or synthetic utility, leading to project delays and increased optimization costs.

Quantitative Evidence Guide for Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate: Differentiating Data vs. Key Analogs for Informed Procurement


Physical State Differentiation: Liquid vs. Solid Handling for Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate vs. Ethyl Ester Analog

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a colorless liquid at room temperature , which differentiates it from its closest ester analog, ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, which is a solid with a melting point of 90-92 °C . This difference in physical state directly impacts handling, weighing, and dissolution steps in both automated and manual synthesis workflows.

Physicochemical Properties Formulation Synthetic Handling

Synthetic Efficiency: Quantitative Yield in One-Step Synthesis of Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

A recent protocol describes the one-step synthesis of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate in quantitative yield using adapted Vilsmeier conditions [1]. This high synthetic efficiency is notable compared to multi-step syntheses often required for more complex pyrazole derivatives [2], making it an economically attractive and readily accessible building block.

Synthetic Methodology Process Chemistry Building Block

Pharmacological Differentiation: Cyclopropyl Group Confers Potent CB1 Receptor Antagonism in Pyrazole-3-carboxamide Series

In a series of diaryl-pyrazole-3-carboxamides, the incorporation of a cyclopropyl-containing building block was essential for achieving potent CB1 receptor antagonism. Several cyclopropyl-containing analogues demonstrated Ki values < 5 nM, representing a >10-fold improvement in binding affinity compared to non-cyclopropyl or alternative cycloalkyl substituents [1]. Furthermore, these analogues exhibited acceptable metabolic stability in human liver microsomes, a critical parameter for in vivo efficacy.

Medicinal Chemistry SAR Cannabinoid Receptor Metabolic Stability

Commercial Availability and Purity Benchmarking for Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

The compound is commercially available with a specified purity of ≥95% . This purity level is comparable to or exceeds that of many common pyrazole building blocks, such as methyl 1H-pyrazole-3-carboxylate, which is often supplied at 97-98% purity . The availability of a well-characterized product with defined purity reduces the need for in-house purification and quality control, streamlining research workflows.

Procurement Quality Control Chemical Sourcing

Optimal Application Scenarios for Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate Based on Evidence of Differentiation


Medicinal Chemistry: Synthesis of Potent CB1 Receptor Antagonists for Metabolic Disorder Research

Researchers developing novel CB1 receptor antagonists for obesity or metabolic syndrome should prioritize methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate as a core building block. SAR studies have demonstrated that the 5-cyclopropyl pyrazole scaffold is critical for achieving sub-5 nM binding affinity (Ki < 5 nM) and acceptable microsomal stability in this target class [1]. Using this compound as a starting point significantly increases the probability of generating potent, development-ready leads compared to non-cyclopropyl analogs.

High-Throughput Synthesis and Automated Chemistry Workflows

Laboratories employing automated liquid handling systems for parallel synthesis or high-throughput experimentation will find methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate advantageous due to its liquid physical state at room temperature . This eliminates the need for solid dispensing and dissolution steps, reducing workflow complexity and improving reproducibility compared to solid pyrazole ester alternatives like the corresponding ethyl ester.

Process Chemistry: Cost-Effective Scale-Up of Pyrazole-Containing Intermediates

Process chemists seeking a cost-effective route to functionalized pyrazoles should consider methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. Its one-step synthesis in quantitative yield [2] offers a clear economic advantage over multi-step syntheses required for many other pyrazole derivatives. This high-yielding protocol supports efficient scale-up and reduces the overall cost of goods for larger research campaigns or early development batches.

Agrochemical Research: Development of Novel Fungicides and Pesticides

The compound is cited as a key intermediate for synthesizing pyrazole carboxamide derivatives, a class with demonstrated utility as fungicides, insecticides, and nematicides in agricultural patents [3]. Researchers in agrochemical discovery can leverage this building block to explore new chemical space around the pyrazole carboxamide pharmacophore, with the potential to develop next-generation crop protection agents.

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